N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide
Description
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide is a synthetic organic compound Its structure includes a cyclobutyl ring substituted with a dimethyl group and a propan-2-yloxy group, as well as a furan ring attached to an acetamide group
Properties
IUPAC Name |
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)19-13-8-12(15(13,3)4)16-14(17)7-11-5-6-18-9-11/h5-6,9-10,12-13H,7-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDNGKDFRCOQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1(C)C)NC(=O)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide can be achieved through a multi-step process:
Formation of the cyclobutyl ring: Starting from a suitable cyclobutane precursor, the dimethyl and propan-2-yloxy groups can be introduced through alkylation reactions.
Attachment of the furan ring: The furan ring can be synthesized separately and then attached to the cyclobutyl ring through a coupling reaction.
Formation of the acetamide group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The cyclobutyl ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furanones, while reduction of the acetamide group could yield primary amines.
Scientific Research Applications
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-2-yl)acetamide: Similar structure with a different position of the furan ring.
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(thiophen-3-yl)acetamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-2-(furan-3-yl)acetamide may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
